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Compound of Interest |

6-Bromo-5-chloroquinazolin-2-
Compound Name:

amine
CAS No.: 1644663-97-7
Cat. No.: B2731805

Get Quote

The quinazoline nucleus is a cornerstone of modern medicinal chemistry, renowned for its
versatile biological activities. This heterocyclic system, a fusion of a benzene ring and a
pyrimidine ring, serves as a scaffold for a multitude of therapeutic agents. The introduction of
halogen substituents, such as bromine and chlorine, onto the quinazoline core is a well-
established strategy for modulating the pharmacokinetic and pharmacodynamic properties of
these molecules. Halogenation can influence metabolic stability, receptor binding affinity, and
membrane permeability, often leading to enhanced therapeutic efficacy.

This guide focuses on the specific, albeit currently under-documented, molecule: 6-Bromo-5-
chloroquinazolin-2-amine. The presence of a bromine atom at the 6-position and a chlorine
atom at the 5-position, coupled with an amino group at the 2-position, suggests a high potential
for this compound to interact with various biological targets. Derivatives of 6-bromoquinazolines
have demonstrated significant promise as anticancer, anti-inflammatory, and antimicrobial
agents[1][2][3]. This document will, therefore, extrapolate from the rich chemistry and
pharmacology of this compound class to provide a comprehensive technical overview for
researchers, scientists, and drug development professionals.
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Molecular Structure and Physicochemical
Properties

The foundational step in evaluating a novel chemical entity is a thorough understanding of its
molecular architecture and resulting physicochemical properties. These parameters are critical
determinants of a compound's behavior in both chemical and biological systems.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 6-Bromo-5-
chloroquinazolin-2-amine. These values are estimated based on the known properties of
structurally similar compounds and computational models.
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Property

Predicted Value

Significance in Drug
Discovery

Molecular Formula

CsHsBrCINs

Defines the elemental
composition and molecular

weight.

Molecular Weight

274.51 g/mol

Influences solubility,
permeability, and other ADME

properties.

logP

~3.0-3.5

Indicates lipophilicity, affecting
membrane permeability and

solubility.

Topological Polar Surface Area
(TPSA)

~65 A2

A predictor of drug transport
properties, including blood-

brain barrier penetration.

Hydrogen Bond Donors

1 (from the amino group)

Influences solubility and

receptor binding interactions.

Hydrogen Bond Acceptors

3 (the nitrogen atoms)

Important for forming
interactions with biological

targets.

pKa (most basic)

~4.0 - 5.0 (for the quinazoline

nitrogens)

Determines the ionization state
at physiological pH, impacting
solubility and target

engagement.

Proposed Synthesis Pathway

While a specific, validated synthesis for 6-Bromo-5-chloroquinazolin-2-amine is not available

in the current literature, a plausible and efficient synthetic route can be designed based on

established methodologies for the synthesis of 2-aminoquinazolines[4][5]. A common and

effective strategy involves the cyclization of a substituted 2-aminobenzonitrile with a source of

the 2-amino group, such as cyanamide or a guanidine derivative.
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Conceptual Synthetic Workflow
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6-Bromo-5-chloroquinazolin-2-amine
(Final Product)
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Caption: Proposed synthetic workflow for 6-Bromo-5-chloroquinazolin-2-amine.

Detailed Experimental Protocol (Hypothetical)

This protocol is a predictive model and would require optimization and validation in a laboratory
setting.

Step 1: Synthesis of 2-Amino-5-bromo-6-chlorobenzonitrile (Starting Material)

The synthesis of the key starting material, 2-amino-5-bromo-6-chlorobenzonitrile, would likely
begin with a commercially available substituted aniline. This would involve standard aromatic
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halogenation and cyanation reactions, the specifics of which would depend on the chosen
precursor.

Step 2: Cyclization to form 6-Bromo-5-chloroquinazolin-2-amine

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, dissolve 1 equivalent of 2-amino-5-bromo-6-chlorobenzonitrile in a suitable solvent
such as dimethylformamide (DMF) or n-butanol.

» Addition of Reagents: Add 1.5 equivalents of cyanamide and 1.2 equivalents of a base, such
as potassium carbonate (K2COs), to the reaction mixture.

» Reaction Conditions: Heat the mixture to reflux (typically 120-150 °C) and monitor the
reaction progress by thin-layer chromatography (TLC). The reaction is anticipated to reach
completion within 6-12 hours.

o Work-up and Purification:
o Cool the reaction mixture to room temperature.
o Pour the mixture into ice-water to precipitate the crude product.
o Collect the solid by vacuum filtration and wash with cold water.

o The crude product can be purified by recrystallization from a suitable solvent system (e.g.,
ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

The structural elucidation of the final compound would rely on standard spectroscopic
techniques. Based on data from analogous 6-bromo-quinazoline derivatives, the following
spectral characteristics are predicted[1].
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Proton (*H)

Predicted Chemical Shift ] o
Predicted Multiplicity

(3, ppm)
H-7 ~7.8-8.0 d (doublet)
H-8 ~75-7.7 d (doublet)
-NH:z ~55-6.5 br s (broad singlet)

Carbon (3C)

Predicted Chemical Shift (3,

ppm)
C-2 ~160
C-4 ~155
C-4a ~120
C-5 ~125
C-6 ~118
C-7 ~135
C-8 ~128
C-8a ~150

Potential Biological Activity and Therapeutic

Applications

The true value of a novel quinazoline derivative lies in its potential biological activity. The 6-

bromo-5-chloro-2-aminoquinazoline scaffold is rich with possibilities, primarily in oncology and

infectious diseases.

Anticancer Potential: Targeting Tyrosine Kinases

A significant body of research has established that 6-bromo-quinazoline derivatives can act as

potent inhibitors of tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR)

[1][6]. The overexpression and mutation of EGFR are hallmarks of many cancers, making it a

prime target for therapeutic intervention.
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Proposed Mechanism of Action: EGFR Inhibition
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Caption: Proposed mechanism of action via inhibition of the EGFR signaling pathway.

The 2-amino group is crucial for forming key hydrogen bond interactions within the ATP-binding
pocket of the EGFR kinase domain. The 6-bromo and 5-chloro substituents likely occupy a
hydrophobic pocket, enhancing the binding affinity and inhibitory potency of the molecule. By
blocking the ATP-binding site, the compound would prevent EGFR autophosphorylation and the
subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK
pathway, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

Antimicrobial and Anti-inflammatory Potential

Quinazoline derivatives have also been investigated for their antimicrobial and anti-
inflammatory properties[2][3][7][8]. The mechanism of antimicrobial action is often attributed to
the inhibition of essential bacterial enzymes. The anti-inflammatory effects may be linked to the
modulation of inflammatory signaling pathways, such as the NF-kB pathway. Further screening
of 6-Bromo-5-chloroquinazolin-2-amine against a panel of bacterial and fungal strains, as
well as in cellular models of inflammation, would be a valuable avenue of investigation.

Conclusion and Future Directions

While 6-Bromo-5-chloroquinazolin-2-amine remains a molecule of theoretical interest based
on the current scientific literature, the foundational chemistry and biology of the quinazoline
scaffold provide a strong rationale for its synthesis and evaluation. This in-depth technical
guide, built upon a comprehensive analysis of structurally related compounds, offers a
roadmap for researchers to explore its potential.

The proposed synthetic route is logical and based on well-established chemical
transformations. The predicted physicochemical and spectroscopic properties provide a
baseline for the characterization of this novel compound. Most importantly, the strong
precedent for potent biological activity in the 6-bromo-quinazoline class, particularly as kinase
inhibitors, positions 6-Bromo-5-chloroquinazolin-2-amine as a promising candidate for
further investigation in drug discovery and development programs. The next critical steps will
be the successful synthesis and purification of this molecule, followed by rigorous in vitro and in
vivo evaluation to validate its therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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